![molecular formula C16H10ClFN2OS B287155 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B287155.png)
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which are essential for the immune response and inflammation. 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide works by inhibiting the activity of JAK enzymes, thereby blocking the downstream signaling pathways and reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to reduce the symptoms of various autoimmune diseases, such as joint pain and swelling in rheumatoid arthritis and skin lesions in psoriasis. It has also been shown to improve the quality of life and physical function of patients with inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for JAK enzymes, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, such as its potential toxicity and off-target effects.
Future Directions
There are several future directions for the research and development of 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide and other JAK inhibitors. These include the development of more selective and potent JAK inhibitors, as well as the identification of novel therapeutic targets for autoimmune diseases. Additionally, the potential use of JAK inhibitors in combination with other drugs or therapies is also an area of active research.
Synthesis Methods
The synthesis of 2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves several steps, starting with the reaction of 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride. This intermediate is then reacted with 2-aminothiazole to form the corresponding amide, which is further reacted with phenyl isocyanate to form the final product.
Scientific Research Applications
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a crucial role in the immune response and inflammation.
properties
Product Name |
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
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Molecular Formula |
C16H10ClFN2OS |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-chloro-N-(3-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H10ClFN2OS/c17-16-20-13(10-5-2-1-3-6-10)14(22-16)15(21)19-12-8-4-7-11(18)9-12/h1-9H,(H,19,21) |
InChI Key |
IVZSEDHGDWFHPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Cl)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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